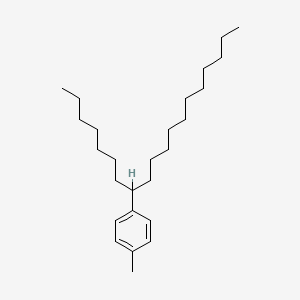
8-p-Tolylnonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-p-Tolylnonadecane is an organic compound with the molecular formula C26H46 It is a long-chain hydrocarbon with a tolyl group (a methyl-substituted phenyl group) attached to the eighth carbon of a nonadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-p-Tolylnonadecane typically involves the alkylation of nonadecane with a tolyl group. One common method is the Friedel-Crafts alkylation, where nonadecane reacts with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or carbon disulfide.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 8-p-Tolylnonadecane can undergo various chemical reactions, including:
Oxidation: The tolyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Hydrogenation can reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the nonadecane chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products:
Oxidation: p-Tolyl nonadecanoic acid.
Reduction: Fully saturated this compound.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
8-p-Tolylnonadecane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of long-chain hydrocarbons on reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological membranes and its role in lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive to improve the performance of industrial lubricants.
Wirkmechanismus
The mechanism of action of 8-p-Tolylnonadecane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence cellular processes such as signal transduction and membrane protein function. Additionally, its long hydrocarbon chain can interact with hydrophobic pockets in enzymes, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
8-p-Tolylheptadecane: A shorter chain analog with similar chemical properties but different physical characteristics.
8-p-Tolylundecane: An even shorter chain analog, used for comparison in studies of chain length effects on chemical reactivity.
8-p-Tolyltricosane: A longer chain analog, providing insights into the effects of extended hydrocarbon chains on compound behavior.
Uniqueness: 8-p-Tolylnonadecane is unique due to its specific chain length and the position of the tolyl group. This structure provides a balance between hydrophobic interactions and steric effects, making it a valuable compound for studying the interplay between structure and function in organic molecules.
Eigenschaften
CAS-Nummer |
55191-36-1 |
|---|---|
Molekularformel |
C26H46 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
1-methyl-4-nonadecan-8-ylbenzene |
InChI |
InChI=1S/C26H46/c1-4-6-8-10-11-12-13-15-17-19-25(18-16-14-9-7-5-2)26-22-20-24(3)21-23-26/h20-23,25H,4-19H2,1-3H3 |
InChI-Schlüssel |
OGAMHWGABJDLOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CCCCCCC)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















